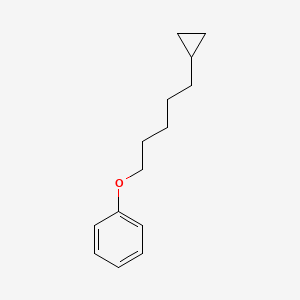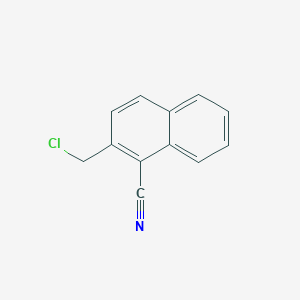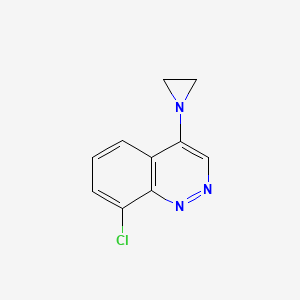
((5-Cyclopropylpentyl)oxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((5-Cyclopropylpentyl)oxy)benzene: is an organic compound with the molecular formula C14H20O It is characterized by a benzene ring substituted with a 5-cyclopropylpentyl group through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((5-Cyclopropylpentyl)oxy)benzene typically involves the reaction of benzene with 5-cyclopropylpentanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate carbocation, which then undergoes nucleophilic attack by the benzene ring to form the desired ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ((5-Cyclopropylpentyl)oxy)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various groups using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced alkanes or alcohols
Substitution: Brominated or nitrated benzene derivatives
Aplicaciones Científicas De Investigación
Chemistry: ((5-Cyclopropylpentyl)oxy)benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: In biological research, this compound may be used as a model molecule to study the effects of cyclopropyl groups on biological activity and molecular interactions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ((5-Cyclopropylpentyl)oxy)benzene involves its interaction with molecular targets through its ether linkage and cyclopropyl group. These interactions can affect the compound’s binding affinity and specificity towards various enzymes and receptors, influencing its biological activity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Cyclohexylbenzene: Similar in structure but with a cyclohexyl group instead of a cyclopropyl group.
Phenoxybenzene: Contains an ether linkage but lacks the cyclopropyl group.
Benzylcyclopropane: Contains a cyclopropyl group but lacks the ether linkage.
Uniqueness: ((5-Cyclopropylpentyl)oxy)benzene is unique due to the presence of both a cyclopropyl group and an ether linkage, which can impart distinct chemical and physical properties. This combination can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H20O |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
5-cyclopropylpentoxybenzene |
InChI |
InChI=1S/C14H20O/c1-4-8-14(9-5-1)15-12-6-2-3-7-13-10-11-13/h1,4-5,8-9,13H,2-3,6-7,10-12H2 |
Clave InChI |
UJHXKCPNMOVISF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CCCCCOC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium 5-methylbenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B11895750.png)




![5-(Hydroxymethyl)-1,3,7-trimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11895790.png)




![4-Ethynyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B11895809.png)


![1-(1,3,3a,8b-Tetrahydrocyclopenta[b]indol-4(2H)-yl)ethanone](/img/structure/B11895836.png)
